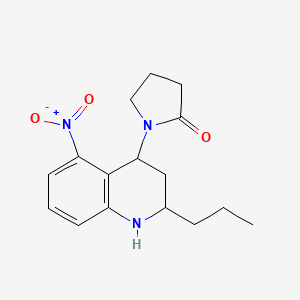

![molecular formula C10H11F3N2O B2917017 2-{[6-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol CAS No. 2197891-99-7](/img/structure/B2917017.png)

2-{[6-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

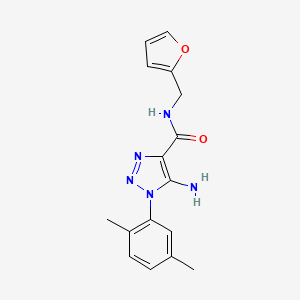

The synthesis of this compound involves intricate steps, including the introduction of the trifluoromethyl group onto the pyridine ring and subsequent cyclization to form the cyclobutan-1-ol moiety. Researchers have employed various synthetic routes, optimizing conditions for yield and purity. Notably, the methanesulfonate derivative has been utilized in some synthetic protocols .

Molecular Structure Analysis

The molecular formula C6H5F3N2 hints at its composition. The trifluoromethyl group, pyridine ring, and cyclobutan-1-ol backbone contribute to its three-dimensional arrangement. The hydroxy group at the cyclobutan-1-ol position adds further complexity .

Applications De Recherche Scientifique

Enantioselective Synthesis and Biological Activity

- Synthesis of Polyhydroxyalkylpyrrolidines : Enantiomeric polyhydroxyalkylpyrrolidines have been synthesized via 1,3-dipolar cycloaddition reactions, involving compounds with similar structural motifs to 2-{[6-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol. These molecules have been evaluated as inhibitors of β-galactofuranosidase, though they showed no significant inhibitory activity at concentrations ranging from 0.1-1.6 mM (Oliveira Udry et al., 2016).

Photorepair of DNA

- DNA Photolyase Activity : The role of cyclobutane pyrimidine dimers in DNA damage by UV radiation and their repair by DNA photolyase has been a significant area of study. Photolyase enzymes utilize visible light energy to cleave the cyclobutane ring, highlighting the importance of understanding the structural and functional dynamics of cyclobutane-containing compounds in biological systems (Sancar, 1994).

Organic Synthesis and Material Science

- Gold-Catalyzed Cycloisomerizations : The gold-catalyzed cycloisomerization of 1,6-ene-ynamides leading to cyclobutanones demonstrates the versatility of cyclobutane-containing compounds in organic synthesis, offering pathways to novel organic materials with diverse structural features (Couty et al., 2009).

Chemical Reactions and Mechanistic Studies

Synthetic and Mechanistic Studies : Investigations into the reactions of triazines with cyclobutanone, leading to cyclopenta[b]pyrroles, illustrate the chemical reactivity of cyclobutanone derivatives and their potential in synthesizing complex heterocyclic structures (Ye et al., 2010).

Uncatalyzed Reactions for Synthesis of Cyclobutenes : The study on uncatalyzed reactions of alkynes with 1,2-dipoles to synthesize substituted cyclobutenes at room temperature underscores the importance of cyclobutane derivatives in facilitating metal-free synthetic protocols (Alcaide et al., 2015).

Orientations Futures

Propriétés

IUPAC Name |

2-[[6-(trifluoromethyl)pyridin-2-yl]amino]cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O/c11-10(12,13)8-2-1-3-9(15-8)14-6-4-5-7(6)16/h1-3,6-7,16H,4-5H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVVXFORXOYZSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1NC2=CC=CC(=N2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2916935.png)

![Methyl 2-[4-hydroxy-1-(2-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B2916944.png)

![methyl 3-{4-[4-(benzyloxy)phenyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate](/img/structure/B2916945.png)

![2-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2916948.png)

![N-[(2-methoxyphenyl)methyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2916951.png)